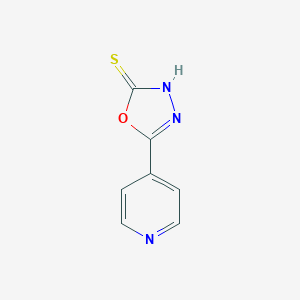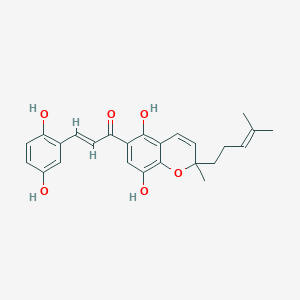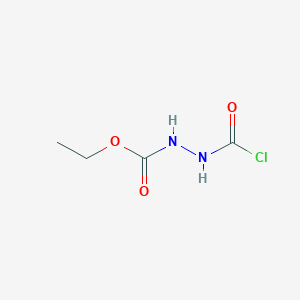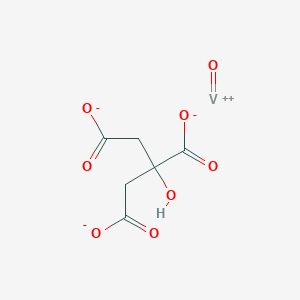
Vanadyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadyl citrate is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a combination of vanadium, a trace mineral that is essential for human health, and citrate, a compound commonly found in citrus fruits. Vanadyl citrate has been studied for its potential to improve insulin sensitivity, enhance muscle growth, and promote bone health.
Mécanisme D'action
The exact mechanism of action of vanadyl citrate is not fully understood. However, it is believed to work by mimicking the effects of insulin in the body. Vanadyl citrate may also increase the uptake of glucose and amino acids into cells, which could contribute to its potential therapeutic properties.
Effets Biochimiques Et Physiologiques
Vanadyl citrate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, enhance muscle growth, and promote bone health. Vanadyl citrate may also have antioxidant properties and could help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using vanadyl citrate in lab experiments is that it is relatively easy to synthesize and work with. It has also been extensively studied, so there is a large body of research available on its potential therapeutic properties. However, one limitation of vanadyl citrate is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its potential therapeutic properties.
Orientations Futures
There are a number of potential future directions for research on vanadyl citrate. One area of interest is its potential as a treatment for type 2 diabetes. Further research is needed to fully understand its mechanism of action and to determine whether it could be an effective treatment option. Additionally, vanadyl citrate may have potential as a treatment for other conditions, such as osteoporosis and muscle wasting. Further research is needed to explore these potential therapeutic applications.
Méthodes De Synthèse
Vanadyl citrate can be synthesized by combining vanadium oxide with citric acid. The resulting compound is a blue powder that is soluble in water. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Vanadyl citrate has been extensively studied for its potential therapeutic properties. It has been shown to improve insulin sensitivity in animal models and may have potential as a treatment for type 2 diabetes. Vanadyl citrate has also been studied for its potential to enhance muscle growth and improve bone health.
Propriétés
Numéro CAS |
16522-06-8 |
|---|---|
Nom du produit |
Vanadyl citrate |
Formule moléculaire |
C6H5O8V- |
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;oxovanadium(2+) |
InChI |
InChI=1S/C6H8O7.O.V/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2/p-3 |
Clé InChI |
WFHSPNCGYSVLCW-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O=[V+2] |
Autres numéros CAS |
16522-06-8 |
Synonymes |
vanadyl citrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



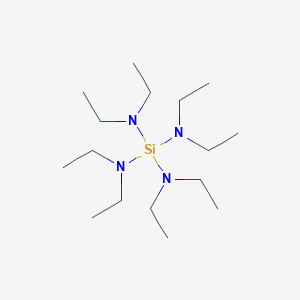
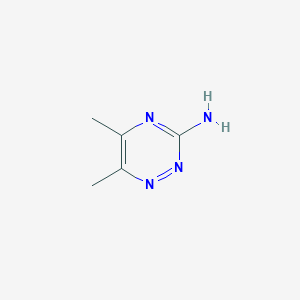
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
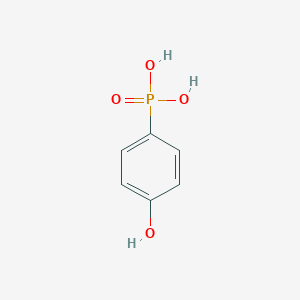
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
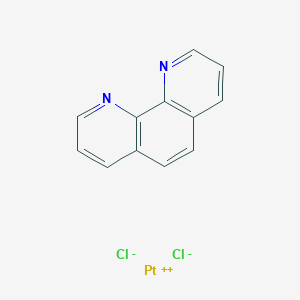
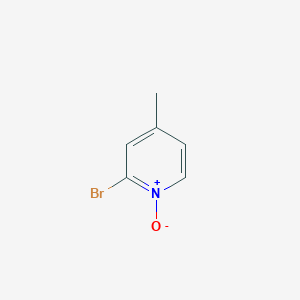
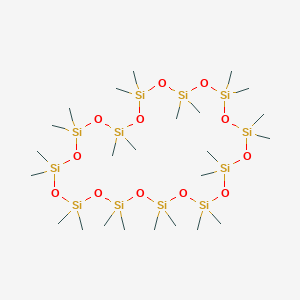
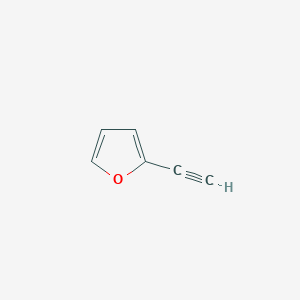
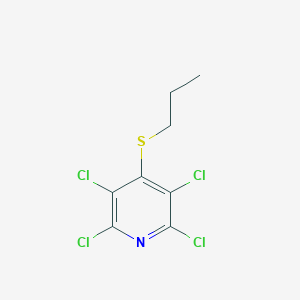
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
